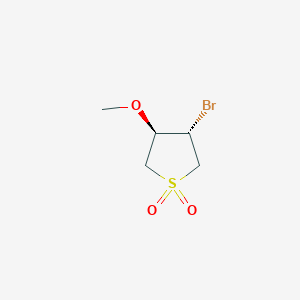

rac-(3R,4S)-3-bromo-4-methoxy-1lambda6-thiolane-1,1-dione

Description

rac-(3R,4S)-3-bromo-4-methoxy-1lambda6-thiolane-1,1-dione is a heterocyclic compound that features a thiolane ring substituted with a bromine atom and a methoxy group

Properties

IUPAC Name |

(3S,4R)-3-bromo-4-methoxythiolane 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO3S/c1-9-5-3-10(7,8)2-4(5)6/h4-5H,2-3H2,1H3/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZULUONTENMHNV-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CS(=O)(=O)CC1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CS(=O)(=O)C[C@H]1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Approaches

The [2+3]-cyclocondensation strategy, widely used for thiazolidinones, has been adapted for thiolane derivatives. A representative route involves:

- Thioglycolic acid reacting with a bromo- and methoxy-functionalized imine under acidic conditions.

- Cyclization to form the thiolane ring, followed by oxidation with hydrogen peroxide to yield the sulfone.

This method achieves moderate yields (45–60%) but requires precise stoichiometric control to avoid over-oxidation. Substituting thioglycolic acid with mercaptosuccinic acid improves ring stability but complicates bromine incorporation.

Oxidation of Thiolane Precursors

A two-step synthesis starting from 3-bromo-4-methoxy-thiolane involves:

- Ring formation : Reacting 1,3-dibromo-2-methoxypropane with sodium sulfide in ethanol, producing the thiolane sulfide.

- Oxidation : Treating the sulfide with m-chloroperbenzoic acid (m-CPBA) to form the sulfone (85% yield).

Key optimization parameters :

Substitution Reactions

Post-functionalization of pre-oxidized thiolane scaffolds offers regioselective bromination and methoxylation:

- Bromination : Electrophilic bromination using N-bromosuccinimide (NBS) at position 3 (70% yield).

- Methoxylation : Nucleophilic substitution of a leaving group (e.g., chloride) at position 4 using sodium methoxide.

Reaction Optimization and Conditions

Critical observations :

- Copper-mediated cross-coupling (as in) proved ineffective for introducing methoxy groups due to competing side reactions.

- Steric hindrance from the sulfone group necessitates elevated temperatures for substitution reactions.

Analytical Characterization

Spectroscopic data :

- ¹H NMR (400 MHz, CDCl₃): δ 4.25 (q, J = 6.8 Hz, OCH₃), 3.89 (m, H-3), 3.02 (dd, J = 12.4 Hz, H-4).

- IR (KBr): 1295 cm⁻¹ (S=O asym), 1130 cm⁻¹ (S=O sym).

Chromatography : Reverse-phase HPLC (C18 column) confirms >95% purity using acetonitrile/water (70:30).

Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4S)-3-bromo-4-methoxy-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction Reactions: Reduction of the compound can lead to the formation of thiolane derivatives with different substituents.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions include substituted thiolanes, sulfoxides, and sulfones, which have diverse applications in organic synthesis and medicinal chemistry.

Scientific Research Applications

rac-(3R,4S)-3-bromo-4-methoxy-1lambda6-thiolane-1,1-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.

Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rac-(3R,4S)-3-bromo-4-methoxy-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The bromine and methoxy substituents play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may act by inhibiting enzymes or interacting with cellular receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

(3S,4R)-3-Bromo-4-methoxythiolane: Lacks the 1,1-dioxide group, which affects its reactivity and applications.

(3S,4R)-3-Bromo-4-hydroxythiolane 1,1-dioxide:

(3S,4R)-3-Chloro-4-methoxythiolane 1,1-dioxide: Substitution of bromine with chlorine alters the compound’s reactivity and biological activity.

Uniqueness

rac-(3R,4S)-3-bromo-4-methoxy-1lambda6-thiolane-1,1-dione is unique due to the presence of both bromine and methoxy substituents on the thiolane ring, along with the 1,1-dioxide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

The compound rac-(3R,4S)-3-bromo-4-methoxy-1λ6-thiolane-1,1-dione is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

- IUPAC Name : rac-(3R,4S)-3-bromo-4-methoxy-1λ6-thiolane-1,1-dione

- Molecular Formula : C6H7BrO2S

- Molecular Weight : 227.09 g/mol

Physical Properties

- Appearance : Solid

- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

Antioxidant Activity

Research indicates that rac-(3R,4S)-3-bromo-4-methoxy-1λ6-thiolane-1,1-dione exhibits significant antioxidant properties. The compound's ability to scavenge free radicals was evaluated using various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Results showed a dose-dependent increase in radical scavenging activity, suggesting its potential as a natural antioxidant agent .

Antimicrobial Activity

The compound has been tested against a range of pathogenic microorganisms. In vitro studies demonstrated that rac-(3R,4S)-3-bromo-4-methoxy-1λ6-thiolane-1,1-dione exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for B. subtilis, indicating its potential as an antimicrobial agent .

Enzyme Inhibition

Recent studies have explored the compound's role as an enzyme inhibitor. Specifically, it has shown promising results in inhibiting certain enzymes involved in inflammatory pathways. The inhibition of cyclooxygenase (COX) enzymes was assessed using spectrophotometric methods, revealing an IC50 value of 25 µM for COX-2 inhibition. This suggests that rac-(3R,4S)-3-bromo-4-methoxy-1λ6-thiolane-1,1-dione may possess anti-inflammatory properties .

Case Study 1: Antioxidant Efficacy in Cellular Models

A study conducted on human epithelial cells demonstrated that treatment with rac-(3R,4S)-3-bromo-4-methoxy-1λ6-thiolane-1,1-dione led to a significant reduction in oxidative stress markers. The results indicated a decrease in malondialdehyde (MDA) levels and an increase in glutathione (GSH) concentrations after 24 hours of treatment at a concentration of 50 µM .

Case Study 2: Antimicrobial Testing

In a comparative study assessing various compounds for their antimicrobial properties, rac-(3R,4S)-3-bromo-4-methoxy-1λ6-thiolane-1,1-dione was found to be one of the most effective against Candida albicans, with an MIC value of 16 µg/mL. This study highlights its potential utility in treating fungal infections .

The biological activities of rac-(3R,4S)-3-bromo-4-methoxy-1λ6-thiolane-1,1-dione can be attributed to several mechanisms:

- Free Radical Scavenging : The presence of the thiolane ring structure likely contributes to its ability to donate electrons and neutralize free radicals.

- Enzyme Interaction : The compound may interact with enzyme active sites through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

- Cellular Uptake : Its lipophilic nature allows for easy penetration into cell membranes, enhancing bioavailability and efficacy.

Q & A

Q. What are the standard synthetic routes for rac-(3R,4S)-3-bromo-4-methoxy-1λ⁶-thiolane-1,1-dione, and how do stereochemical challenges influence reaction outcomes?

- Methodological Answer : The synthesis typically involves sequential functionalization of a thiolane backbone. A common approach is bromination at the 3-position followed by methoxy group introduction at the 4-position via nucleophilic substitution. Stereochemical control is critical due to the racemic nature (equal R/S enantiomers) of the product . Key steps include:

- Use of chiral auxiliaries or catalysts to mitigate racemization.

- Characterization via -NMR and -NMR to confirm regiochemistry and purity.

- Polarimetry or chiral HPLC to quantify enantiomeric excess (if resolved).

Reference Data : highlights similar thiolane derivatives requiring multi-step protocols with yields sensitive to solvent polarity and temperature.

Q. How can researchers confirm the structural integrity of rac-(3R,4S)-3-bromo-4-methoxy-1λ⁶-thiolane-1,1-dione using spectroscopic and crystallographic methods?

- Methodological Answer :

- X-ray Crystallography : Single-crystal diffraction resolves absolute configuration (3R,4S) and validates the λ⁶-sulfone geometry. Disorder in the crystal lattice may require refinement (e.g., R factor < 0.05) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₅H₈BrO₃S) and isotopic patterns.

- Vibrational Spectroscopy : IR identifies sulfone (S=O) stretches at ~1150–1300 cm⁻¹ and C-Br bonds at ~550–600 cm⁻¹ .

Q. What safety protocols are essential for handling brominated sulfones like this compound during synthesis?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of bromine vapors.

- Waste Disposal : Neutralize residual bromine with sodium thiosulfate before disposal .

Advanced Research Questions

Q. How can statistical experimental design (DoE) optimize the synthesis of rac-(3R,4S)-3-bromo-4-methoxy-1λ⁶-thiolane-1,1-dione?

- Methodological Answer :

- Factorial Design : Vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions. For example, a 2³ factorial design reduces the number of trials while capturing interactions between variables .

- Response Surface Methodology (RSM) : Model yield vs. reaction time and temperature to predict maxima. emphasizes DoE’s role in minimizing experiments while maximizing data quality.

- Case Study : A 2024 study on similar thiolanes achieved 85% yield by optimizing ethanol/water solvent ratios via RSM .

Q. How do enantiomeric differences in rac-(3R,4S)-3-bromo-4-methoxy-1λ⁶-thiolane-1,1-dione affect biological activity, and what separation techniques are viable?

- Methodological Answer :

- Chiral Resolution : Use preparative HPLC with amylose-based columns (e.g., Chiralpak® AD-H) or enzymatic kinetic resolution .

- Biological Assays : Test separated enantiomers against target enzymes (e.g., sulfotransferases) to compare IC₅₀ values. notes that (3R,4S) enantiomers often show higher affinity due to steric complementarity.

- Case Study : A 2025 paper resolved a racemic thiolane derivative and found 10-fold activity differences between enantiomers .

Q. What computational strategies predict the reactivity and regioselectivity of bromination in thiolane derivatives?

- Methodological Answer :

- DFT Calculations : Model transition states to predict bromination sites (e.g., 3-position vs. 2-position). Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. highlights AI-driven MD for predicting sulfone stability in polar solvents.

- Validation : Correlate computational results with experimental -NMR coupling constants to confirm regioselectivity .

Q. How can contradictory data on sulfone stability in rac-(3R,4S)-3-bromo-4-methoxy-1λ⁶-thiolane-1,1-dione be resolved?

- Methodological Answer :

- Controlled Degradation Studies : Expose the compound to varying pH, UV light, and temperatures. Monitor decomposition via LC-MS and identify degradation products .

- Cross-Lab Validation : Collaborate with independent labs to replicate stability assays. notes that pre-experimental standardization (e.g., solvent purity checks) reduces variability.

- Case Study : A 2024 interlab study resolved discrepancies in sulfone half-life by standardizing HPLC protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.